
5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one
Overview
Description
5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxyphenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole compound. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazines or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one, exhibit significant anticancer properties. Research has demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain associated with conditions such as arthritis .
Antimicrobial Activity
This compound has shown potential antimicrobial properties against various bacterial strains. Studies have reported that pyrazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to bacterial cell death .
Neuropharmacology
Research has indicated that pyrazole compounds may act as positive allosteric modulators for receptors involved in neurological functions, such as the α7 nicotinic acetylcholine receptor. This suggests their potential use in treating central nervous system disorders, including schizophrenia and Alzheimer's disease .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to metabolic diseases. For instance, it has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new materials or pharmaceuticals with tailored properties .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one include other pyrazole derivatives with different substituents on the aromatic rings. Examples include:
- 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3(2H)-one
- 5-(4-methylphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one
- 5-(4-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxyphenyl group, which contribute to its pharmacological properties. Research indicates its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
- Molecular Formula : C16H13ClN2O
- Molecular Weight : 300.74 g/mol
- CAS Number : 1567335-44-7
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine, leading to the formation of a hydrazone intermediate, which is then cyclized under acidic or basic conditions.
Anti-inflammatory Activity
Research has demonstrated that this compound acts as a selective inhibitor of cyclooxygenase-1 (COX-1), which is crucial in the biosynthesis of prostaglandins involved in inflammation. The inhibition of COX-1 can reduce inflammatory responses, making it a candidate for treating inflammatory diseases.
Antimicrobial Properties
The pyrazole scaffold has been associated with various antimicrobial activities. Studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties, potentially effective against a range of pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inducing apoptosis in cancer cell lines such as H460 and A549. The mechanism involves the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : As a COX-1 inhibitor, it interferes with the conversion of arachidonic acid into prostaglandins, thereby modulating inflammatory processes.
- Apoptosis Induction : It affects the expression levels of proteins involved in cell survival and death, promoting apoptosis in malignant cells .
Case Studies
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2-methoxyphenyl)-1H-pyrazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-15-5-3-2-4-13(15)19-14(10-16(20)18-19)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLSWSVEFEKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=O)N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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